molecular formula C22H42N6O6S2 B12546203 L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine CAS No. 666180-27-4

L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine

Cat. No.: B12546203
CAS No.: 666180-27-4
M. Wt: 550.7 g/mol
InChI Key: JUTVTTDCZZFHMX-WOYTXXSLSA-N
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Description

L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine is a peptide composed of five amino acids: methionine, alanine, valine, lysine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine and cysteine residues can be oxidized to form sulfoxides or sulfones.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Alkylating agents like iodoacetamide can be used for cysteine modification.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone, cysteine sulfenic acid, cysteine sulfinic acid, cysteine sulfonic acid.

    Reduction: Free thiol groups from cysteine residues.

    Substitution: Modified amino acid residues with new functional groups.

Scientific Research Applications

L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine has various scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, and other proteins. The presence of methionine and cysteine residues allows for redox reactions and disulfide bond formation, which can influence the peptide’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine and cysteine residues allows for unique redox chemistry and potential for disulfide bond formation, which can influence the peptide’s structure and function.

Properties

CAS No.

666180-27-4

Molecular Formula

C22H42N6O6S2

Molecular Weight

550.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C22H42N6O6S2/c1-12(2)17(28-18(29)13(3)25-19(30)14(24)8-10-36-4)21(32)26-15(7-5-6-9-23)20(31)27-16(11-35)22(33)34/h12-17,35H,5-11,23-24H2,1-4H3,(H,25,30)(H,26,32)(H,27,31)(H,28,29)(H,33,34)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

JUTVTTDCZZFHMX-WOYTXXSLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States

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